molecular formula C21H22FN5O4 B2557856 ethyl 2-(3-(4-fluorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate CAS No. 919012-32-1

ethyl 2-(3-(4-fluorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate

Cat. No.: B2557856
CAS No.: 919012-32-1
M. Wt: 427.436
InChI Key: PUDIWXYLJYOVSV-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(4-fluorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is a useful research compound. Its molecular formula is C21H22FN5O4 and its molecular weight is 427.436. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research has shown various synthesis techniques and reactions involving similar compounds. For instance, the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole involved cyclization, N-alkylation, hydrolyzation, and chlorination, suggesting a method that could potentially be applied to the compound (Huang Jin-qing, 2009).
  • Catalysis : The compound falls within a class that can be catalyzed by N-heterocyclic carbenes for transesterification/acylation reactions, as demonstrated in related research (G. Grasa, Tatyana Gueveli, Rohit Singh, S. Nolan, 2003).

Biological Activities

  • Antimicrobial Properties : Research on similar compounds shows potential antimicrobial activities. For instance, synthesis of 4‐Oxo‐thiazolidine Derivatives has been linked to antimicrobial studies, indicating possible similar uses for the compound (H. Patel, B. Mistry, K. R. Desai, 2009).
  • Antioxidant Properties : Phenolic compounds from walnut kernels have shown significant antioxidant activities, hinting at similar potential in compounds with related structures (Zijia Zhang, Li-ping Liao, Jeffrey C. Moore, Tao Wu, Zheng-tao Wang, 2009).

Synthesis of Derivatives

Properties

IUPAC Name

ethyl 2-[2-[(4-fluorophenyl)methyl]-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O4/c1-5-31-16(28)11-25-12(2)13(3)27-17-18(23-20(25)27)24(4)21(30)26(19(17)29)10-14-6-8-15(22)9-7-14/h6-9H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDIWXYLJYOVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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